![molecular formula C12H14F3NOS B1391665 2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide CAS No. 1356090-88-4](/img/structure/B1391665.png)
2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide
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Overview
Description
2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide is a chemical compound that belongs to the sulfinamide class. It has a molecular formula of C12H14F3NOS and a molecular weight of 277.306 g/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.306 g/mol . No additional physical or chemical properties, such as melting point, boiling point, or solubility, were provided in the search results.Scientific Research Applications
Asymmetric Syntheses
The compound has been utilized in asymmetric syntheses. For instance, it was used in the diastereoselective 1,2-addition of arylmetals to create 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds. This showcases its utility in producing compounds with specific stereochemistry, which is essential in many areas of chemical research and pharmaceuticals (Truong, Ménard, & Dion, 2007).
Synthesis of Nickel(II) Thiocyanate Complexes
It has also been used in the synthesis of Schiff bases and nickel(II) thiocyanate complexes. These complexes have been studied for their structure and magnetic properties, which are vital in materials science and inorganic chemistry (Bhowmik, Chattopadhyay, Drew, Díaz, & Ghosh, 2010).
X-Ray Structures and Computational Studies
The compound's derivatives have been analyzed using X-ray diffraction and computational studies. This application is significant in the field of molecular structure determination, contributing to our understanding of molecular geometries and electronic properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Third Order Optical Nonlinearity Studies
Researchers have explored the third order nonlinear optical properties of related compounds. These studies are relevant in developing optical materials, which could be applied in fields like photonics and telecommunications (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012).
Synthesis of Trihalomethyl Chromenes
In another study, its analogs were used in the synthesis of trihalomethyl chromenes. These compounds could have potential applications in medicinal chemistry and the development of new materials (Korotaev, Sosnovskikh, Kutyashev, Barkov, Matochkina, & Kodess, 2008).
Synthesis of Cyclic Sulfoximines
This compound has been used in the stereoselective synthesis of cyclic sulfoximines via [3+2] cycloaddition with arynes. The research in this area opens possibilities in the synthesis of complex molecules which could be useful in drug development and organic synthesis (Ye, Zhang, Ni, Rong, & Hu, 2014).
Future Directions
properties
IUPAC Name |
(NE,S)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS/c1-7(16-18(17)12(2,3)4)11-9(14)5-8(13)6-10(11)15/h5-6H,1-4H3/b16-7+/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGUPYIHLFACOC-ULUBDBHXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=C(C=C1F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\[S@@](=O)C(C)(C)C)/C1=C(C=C(C=C1F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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